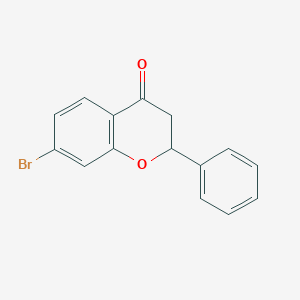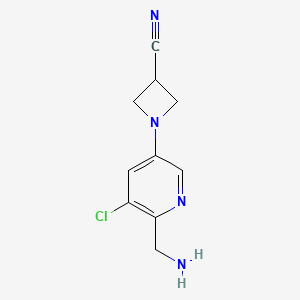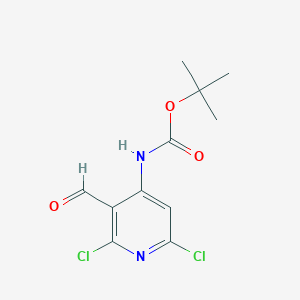
4-Chloro-1,6-naphthyridine 6-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-1,6-naphthyridine 6-oxide is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1,6-naphthyridine 6-oxide typically involves the chlorination of 1,6-naphthyridine followed by oxidation. One common method is the reaction of 1,6-naphthyridine with thionyl chloride to introduce the chlorine atom at the 4-position. The resulting 4-chloro-1,6-naphthyridine is then oxidized using hydrogen peroxide or a similar oxidizing agent to form the 6-oxide derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and oxidation processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, temperature, and reaction time are critical factors in scaling up the synthesis for industrial applications .
化学反応の分析
Types of Reactions: 4-Chloro-1,6-naphthyridine 6-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex derivatives.
Reduction: Reduction reactions can convert the oxide group to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Higher oxidation states of the naphthyridine ring.
Reduction: 4-Chloro-1,6-naphthyridine 6-hydroxide.
Substitution: Various substituted naphthyridine derivatives depending on the nucleophile used.
科学的研究の応用
4-Chloro-1,6-naphthyridine 6-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Chloro-1,6-naphthyridine 6-oxide involves its interaction with various molecular targets. The chlorine atom and oxide group enhance its ability to bind to specific enzymes and receptors. This binding can inhibit enzyme activity or disrupt cellular processes, leading to its biological effects. The exact pathways and molecular targets may vary depending on the specific application and context .
類似化合物との比較
1,6-Naphthyridine: The parent compound without the chlorine and oxide groups.
4-Chloro-1,6-naphthyridine: Lacks the oxide group.
1,6-Naphthyridine 6-oxide: Lacks the chlorine atom.
Comparison: 4-Chloro-1,6-naphthyridine 6-oxide is unique due to the presence of both the chlorine atom and the oxide groupThe chlorine atom increases its electrophilicity, while the oxide group provides additional sites for chemical modification and interaction with biological targets .
特性
分子式 |
C8H5ClN2O |
|---|---|
分子量 |
180.59 g/mol |
IUPAC名 |
4-chloro-6-oxido-1,6-naphthyridin-6-ium |
InChI |
InChI=1S/C8H5ClN2O/c9-7-1-3-10-8-2-4-11(12)5-6(7)8/h1-5H |
InChIキー |
USFIPKISRFEHFN-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C2C=C[N+](=CC2=C1Cl)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2,5-Dichloro-N-[2-(dimethylphosphinyl)-3,4-dimethylphenyl]-4-pyrimidinamine](/img/structure/B13932727.png)




![6-(Chloromethyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B13932766.png)
![6-(isopropylthio)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl](/img/structure/B13932767.png)


